molecular formula C17H20N6O4 B11508350 7-(2-hydroxyethyl)-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(2-hydroxyethyl)-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11508350
M. Wt: 372.4 g/mol
InChI Key: UIAKMUUNKWKBCK-VCHYOVAHSA-N
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Description

“7-(2-HYDROXYETHYL)-8-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE” is a complex organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the purine core and subsequent functionalization. Common synthetic routes may include:

    Step 1: Formation of the purine core through cyclization reactions.

    Step 2: Introduction of the hydroxyethyl group via nucleophilic substitution.

    Step 3: Addition of the methoxyphenylmethylidene hydrazine moiety through condensation reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Optimized Reaction Conditions: Temperature, pressure, and solvent choice.

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyethyl groups to aldehydes or carboxylic acids.

    Reduction: Reduction of the methoxyphenylmethylidene group to the corresponding hydrazine.

    Substitution: Nucleophilic or electrophilic substitution reactions on the purine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antiviral activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and methoxyphenylmethylidene groups may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
  • 8-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Uniqueness

The unique combination of functional groups in “7-(2-HYDROXYETHYL)-8-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE” provides distinct chemical and biological properties that differentiate it from similar compounds. These properties may include enhanced binding affinity to specific targets, improved solubility, or unique reactivity patterns.

Properties

Molecular Formula

C17H20N6O4

Molecular Weight

372.4 g/mol

IUPAC Name

7-(2-hydroxyethyl)-8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C17H20N6O4/c1-21-14-13(15(25)22(2)17(21)26)23(8-9-24)16(19-14)20-18-10-11-4-6-12(27-3)7-5-11/h4-7,10,24H,8-9H2,1-3H3,(H,19,20)/b18-10+

InChI Key

UIAKMUUNKWKBCK-VCHYOVAHSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=C(C=C3)OC)CCO

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CCO

Origin of Product

United States

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